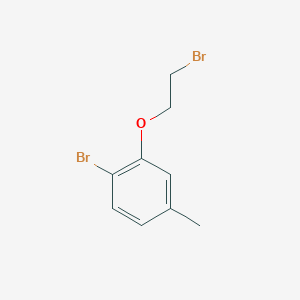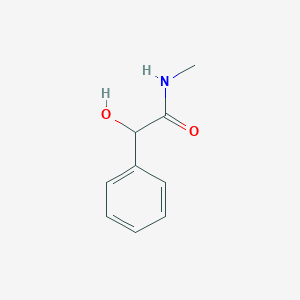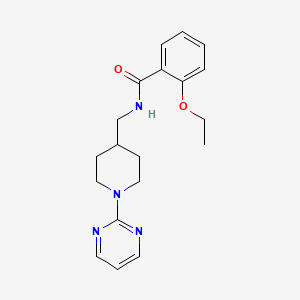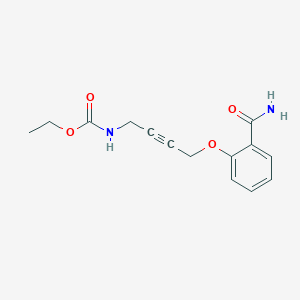
1-Bromo-2-(2-bromoethoxy)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves halogenation reactions, where bromine atoms are introduced into the benzene ring. A specific synthesis method for 1-Bromo-2,4-dinitrobenzene, a related compound, achieves a high yield of 94.8% and product purity above 99.0%, showcasing the efficiency of nitration in water followed by bromination for producing brominated intermediates (Xuan et al., 2010). Another related synthesis involves the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene via Williamson Reaction, indicating the versatility of bromoethoxy groups in modifying benzene rings (Zhai Guang-xin, 2006).
Molecular Structure Analysis
Molecular structure characterization techniques such as IR and NMR spectrometry are critical in confirming the structure of synthesized brominated benzene derivatives. These analytical techniques provide detailed information about the molecular framework and substitution patterns, essential for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Brominated benzene derivatives participate in various chemical reactions, leveraging the reactivity of bromine atoms. For instance, regioselective bromination and subsequent conversion into sulfur-functionalized benzoquinones highlight the compound's potential in synthesizing complex molecules with diverse functional groups (Aitken et al., 2016).
科学的研究の応用
Synthesis of Key Intermediates
1-Bromo-2-(2-bromoethoxy)-4-methylbenzene is a compound that may find its application in the synthesis of various chemical intermediates. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of bromination reactions and the use of brominated compounds in the synthesis of medically relevant materials. The development of efficient, scalable synthesis methods for such intermediates underlines the broader utility of brominated aromatic compounds in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Impacts of Brominated Compounds
Research into the occurrence, environmental fate, and toxicology of novel brominated flame retardants (NBFRs) and their by-products, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), is crucial. These studies provide insight into the persistence and potential health risks associated with brominated compounds. For instance, the review on the occurrence of NBFRs in indoor air, dust, consumer goods, and food sheds light on the environmental footprint of such substances and their potential risks to human health and ecosystems (Zuiderveen, Slootweg, & de Boer, 2020). Similarly, studies on the health effects of PBDDs and PBDFs emphasize the need for further research to understand their impact fully (Birnbaum, Staskal, & Diliberto, 2003).
Potential Applications in Material Science
While not directly related to 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene, studies on other brominated compounds, such as the development of sustainable lipophilic solvents or the analysis of brominated flame retardants in the context of material science, could offer insights into potential applications for similar brominated substances. For example, the exploration of 2-Methyloxolane as a bio-based solvent highlights the ongoing search for environmentally friendly alternatives to traditional solvents, which could extend to research on brominated solvents or intermediates for green chemistry applications (Rapinel, Claux, Abert-Vian, McAlinden, Bartier, Patouillard, Jacques, & Chemat, 2020).
Safety and Hazards
特性
IUPAC Name |
1-bromo-2-(2-bromoethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNPBIYGDVQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-bromoethoxy)-4-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)
![(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine](/img/structure/B2481652.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)
![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)
![N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine](/img/structure/B2481658.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2481659.png)


![N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2481664.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1-isoquinolinecarboxamide](/img/structure/B2481666.png)